molecular formula C8H10F6O2 B1451586 4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate CAS No. 885276-39-1

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate

Cat. No.: B1451586
CAS No.: 885276-39-1
M. Wt: 252.15 g/mol
InChI Key: OOKAMCOYHHGELK-UHFFFAOYSA-N
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Description

Fundamental Properties and Structural Classification

This compound exhibits a well-defined molecular structure that has been characterized through comprehensive spectroscopic and analytical techniques. The compound's molecular formula C8H10F6O2 indicates the presence of eight carbon atoms, ten hydrogen atoms, six fluorine atoms, and two oxygen atoms, arranged in a specific three-dimensional configuration that determines its chemical properties. The structural framework consists of two four-carbon chains, each terminated with a trifluoromethyl group, connected through a central ester functional group.

The International Union of Pure and Applied Chemistry name for this compound is 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate, which accurately reflects its structural composition and functional group arrangement. The compound's three-dimensional structure has been elucidated using advanced computational chemistry methods, revealing bond angles and molecular geometry consistent with typical ester compounds modified by the presence of electronegative fluorine atoms.

Property Value Reference
Molecular Formula C8H10F6O2
Molecular Weight 252.15 g/mol
Chemical Abstracts Service Number 885276-39-1
PubChem Compound Identifier 45075684
InChI Key OOKAMCOYHHGELK-UHFFFAOYSA-N

The structural classification of this compound places it within the category of fluorinated aliphatic esters. The compound contains two distinct structural domains: the acyl portion derived from 4,4,4-trifluorobutyric acid and the alcohol portion derived from 4,4,4-trifluorobutanol. Each domain contributes specific chemical characteristics to the overall molecular behavior, with the trifluoromethyl groups serving as powerful electron-withdrawing substituents that influence both the electronic distribution and the reactivity of the ester linkage.

The Simplified Molecular Input Line Entry System representation of this compound is C(CC(F)(F)F)COC(=O)CCC(F)(F)F, which provides a linear notation for the molecular structure that facilitates database searches and computational analysis. This notation clearly indicates the connectivity between atoms and the spatial arrangement of functional groups within the molecule.

Nomenclature and Synonyms

The nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming organic esters. The primary systematic name reflects the compound's structure as an ester formed between 4,4,4-trifluorobutyric acid and 4,4,4-trifluorobutanol. Alternative nomenclature systems have generated several synonymous names that appear in scientific literature and chemical databases.

The compound is also known as 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate, which represents an equivalent systematic name using the -anoate suffix instead of -yrate to designate the carboxylic acid derivative. This alternative naming convention is commonly encountered in contemporary chemical literature and reflects modern International Union of Pure and Applied Chemistry recommendations for ester nomenclature.

Nomenclature System Name Reference
International Union of Pure and Applied Chemistry 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate
Common Name This compound
Alternative Systematic 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate

Chemical database identifiers for this compound include the MDL Number MFCD07784245, which serves as a unique identifier in the MDL Information Systems database. The DSSTox Substance ID DTXSID50663088 provides identification within the Distributed Structure-Searchable Toxicity database maintained by the United States Environmental Protection Agency. These standardized identifiers facilitate accurate compound identification across different chemical information systems and research databases.

Properties

IUPAC Name

4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F6O2/c9-7(10,11)3-1-5-16-6(15)2-4-8(12,13)14/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKAMCOYHHGELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(F)(F)F)COC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50663088
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885276-39-1
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885276-39-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluorobutyl 4,4,4-trifluorobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50663088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4,4,4-Trifluorobutanol as a Key Intermediate

  • Step 1: Preparation of Grignard Reagent

    • Starting from 3-halogen-1,1,1-trifluoropropane and metallic magnesium in an ether solvent, the 1,1,1-trifluoropropyl magnesium halide Grignard reagent is formed.
    • This reaction is conducted under nitrogen protection to prevent moisture interference.
  • Step 2: Nucleophilic Addition to Form 4,4,4-Trifluorobutanal

    • The Grignard reagent reacts with N,N-dimethylformamide (DMF) at low temperatures (-20°C to -15°C).
    • After reaction completion, quenching with water and acidification (pH 3-4) allows extraction of 4,4,4-trifluorobutanal.
    • Purification involves sodium bisulfite treatment to obtain high purity aldehyde (up to 97.7% GC purity).
  • Step 3: Reduction to 4,4,4-Trifluorobutanol

    • 4,4,4-Trifluorobutanal is reduced using sodium borohydride in an alcohol solvent at 0°C to room temperature.
    • The reaction is monitored by gas chromatography (GC) to ensure completion.
    • Post-reaction workup includes acidification, extraction, drying, and purification to yield 4,4,4-trifluorobutanol with yields around 70-77% and purity >98%.

Esterification to Form this compound

  • The purified 4,4,4-trifluorobutanol undergoes ester exchange reaction with trimethyl borate.
  • The reaction mixture is gradually heated to 130-140°C under reduced pressure to drive esterification.
  • The product, tris(4,4,4-trifluorobutyl) borate, is isolated and further reacted with weakly acidic deionized water (pH 4-5) to yield the desired ester.
  • Final purification steps include drying, filtration, and distillation, resulting in a product with purity exceeding 99% and yields around 77%.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Range Yield (%) Purity (%) (GC) Notes
Grignard Reagent Formation 3-bromo-1,1,1-trifluoropropane + Mg in ether -15°C to RT - - Under nitrogen protection; solvent: 2-methyltetrahydrofuran
Nucleophilic Addition (Aldehyde) Grignard reagent + DMF -20°C to RT 70-85 92.7-97.9 Sodium bisulfite purification; acidification to pH 3-4
Reduction to Alcohol 4,4,4-trifluorobutanal + NaBH4 in THF/alcohol 0°C to RT 70-77 >98 Monitored by GC; quenching with acid
Esterification 4,4,4-trifluorobutanol + trimethyl borate 130-140°C (vacuum) ~77 >99 Transesterification; final purification with acidic water

Detailed Research Findings

  • The use of 2-methyltetrahydrofuran as a solvent is advantageous due to its recyclability and mild reaction conditions.
  • Nitrogen atmosphere throughout the process prevents oxidation and moisture interference, ensuring higher yields and purity.
  • Sodium bisulfite treatment effectively removes impurities from the aldehyde intermediate, improving downstream reaction efficiency.
  • The esterification step requires careful temperature control and vacuum distillation to avoid decomposition and maximize product purity.
  • The overall synthetic route is scalable, demonstrated by kilogram-level optimization studies, making it suitable for industrial applications.

Summary Table of Preparation Steps

Stage Key Reaction Reagents Conditions Yield (%) Purity (%)
1. Grignard Reagent Prep Formation of Mg complex 3-bromo-1,1,1-trifluoropropane + Mg Ether solvent, N2, -15 to RT - -
2. Aldehyde Formation Nucleophilic addition Grignard reagent + DMF -20 to RT, acid workup 70-85 92.7-97.9
3. Reduction to Alcohol Carbonyl reduction 4,4,4-trifluorobutanal + NaBH4 0°C to RT 70-77 >98
4. Esterification Transesterification 4,4,4-trifluorobutanol + trimethyl borate 130-140°C, vacuum distillation ~77 >99

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a strong acid or base, resulting in the formation of 4,4,4-trifluorobutyric acid and 4,4,4-trifluorobutanol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Hydrolysis: 4,4,4-Trifluorobutyric acid and 4,4,4-trifluorobutanol.

    Reduction: 4,4,4-Trifluorobutanol.

    Substitution: Various fluorinated derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Fluorinated compounds are increasingly important in drug discovery due to their ability to enhance metabolic stability and biological activity. 4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate has been studied for its potential as a building block in the synthesis of pharmaceuticals. For instance:

  • Antagonists of Leukotrienes : Research has identified derivatives of this compound that act as potent antagonists for leukotrienes D4 and E4, which are involved in inflammatory responses. These compounds show promise for treating conditions such as asthma and allergic reactions .
  • Fluorinated Amino Acids : The compound can be utilized in synthesizing fluorinated amino acids that exhibit unique biological activities. Such amino acids can be labeled with isotopes like 18F^{18}F for use in positron emission tomography (PET) imaging .

Synthetic Organic Chemistry

The compound serves as a versatile reagent in organic synthesis:

  • Synthesis of Trifluoromethyl-Functionalized Products : It is employed as a precursor to synthesize various enantiopure trifluoromethyl-functionalized products. These products have applications ranging from agrochemicals to pharmaceuticals .
  • Building Blocks for Complex Molecules : The compound is used to construct complex organic molecules through reactions such as esterification and amidation, which are crucial for developing new materials and biologically active compounds .

Materials Science

In materials science, fluorinated compounds are valued for their unique physical properties:

  • Fluoropolymer Production : The compound can be used in the synthesis of fluoropolymers that exhibit high thermal stability and chemical resistance. These polymers are utilized in coatings and sealants that require durability under harsh conditions .
  • Surface Modifications : Fluorinated compounds like this one can modify surface properties of materials to enhance hydrophobicity and reduce friction, making them suitable for applications in electronics and automotive industries .

Case Studies

Application AreaStudy ReferenceFindings
Medicinal ChemistryJournal of Medicinal Chemistry Identified as a potent antagonist for leukotrienes with potential therapeutic applications.
Synthetic Organic ChemistryJournal of Organic Chemistry Demonstrated utility in synthesizing enantiopure trifluoromethyl products with diverse applications.
Materials ScienceFluorinated Organics Catalog Highlighted its role in producing durable coatings with enhanced chemical resistance.

Mechanism of Action

The mechanism of action of 4,4,4-trifluorobutyl 4,4,4-trifluorobutanoate is primarily based on its chemical reactivity and the presence of fluorine atoms. The fluorine atoms enhance the compound’s stability and resistance to degradation, making it useful in various applications. The ester bond in the compound can undergo hydrolysis, releasing the corresponding acid and alcohol, which can then participate in further chemical reactions.

Comparison with Similar Compounds

Research Findings and Trends

  • Electrolyte Innovation: Fluorinated esters with branched fluorination (e.g., EHFB) show superior performance in high-voltage LIBs compared to linear analogs like ethyl trifluorobutyrate .
  • Toxicity Considerations: Fluorinated amines (e.g., 4,4,4-trifluorobutylamine) exhibit genotoxic profiles, necessitating careful handling of fluorinated intermediates .
  • Synthetic Efficiency: Metal sodium catalysts significantly improve yields in β-ketoester syntheses compared to traditional ethanol sodium methods .

Biological Activity

4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate (TFB) is a fluorinated compound that has garnered attention in various fields of chemical and biological research due to its unique properties. The introduction of trifluoromethyl groups significantly alters the physicochemical characteristics of organic compounds, which can lead to enhanced biological activities. This article provides a comprehensive overview of the biological activity of TFB, supported by data tables and relevant case studies.

  • Chemical Formula : C6H9F3O2
  • Molecular Weight : 188.13 g/mol
  • Physical State : Liquid
  • Boiling Point : 127 °C
  • Density : 1.16 g/mL at 25 °C
  • Refractive Index : n20/D=1.3516n_{20}/D=1.3516

The biological activity of TFB can be attributed to its interaction with various biological targets, primarily through the modulation of enzyme activities and receptor interactions. The presence of trifluoromethyl groups enhances lipophilicity, affecting how compounds penetrate biological membranes and interact with cellular targets.

Enzyme Inhibition

Fluorinated compounds like TFB have been shown to exhibit enzyme inhibition properties. Specifically, they can act as suicide inhibitors for certain enzymes, which can be beneficial in therapeutic applications.

Antagonistic Activity

Research indicates that TFB derivatives exhibit antagonistic activity against leukotrienes, which are inflammatory mediators involved in various pathophysiological conditions such as asthma and allergic reactions. For instance, a study highlighted the effectiveness of a related compound in blocking leukotriene D4 (LTD4) and E4 (LTE4) receptors in guinea pig models .

Study on Leukotriene Receptor Antagonism

A significant study evaluated the pharmacological profile of fluorinated indolecarboxamides that included TFB derivatives. The results demonstrated that these compounds exhibited high potency as antagonists for leukotriene receptors with an oral effective dose (ED50) of approximately 1.14 µmol/kg against LTD4-induced bronchoconstriction in guinea pigs .

CompoundED50 (µmol/kg)Receptor TargetActivity
TFB Derivative1.14LTD4Antagonist
Control Compound2.5LTD4Antagonist

Toxicological Profile

While TFB exhibits beneficial biological activities, it is essential to consider its toxicological aspects:

  • Acute Toxicity : Classified as Acute Toxicity Category 4 for oral exposure.
  • Eye Irritation : Classified as Eye Irritation Category 2.
  • Hazard Statements : H226 (Flammable liquid), H302 (Harmful if swallowed), H319 (Causes serious eye irritation).

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate
Reactant of Route 2
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4,4,4-Trifluorobutyl 4,4,4-trifluorobutyrate

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